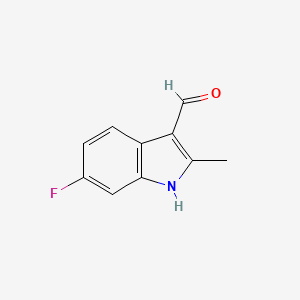

6-Fluoro-2-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-9(5-13)8-3-2-7(11)4-10(8)12-6/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWZHVQFFFCCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 6 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde

Functional Group Transformations at the Carbaldehyde Moiety

The aldehyde group is a highly reactive functional group, susceptible to a wide range of chemical transformations. Its position on the electron-rich indole (B1671886) ring influences its reactivity, making it a key handle for molecular elaboration.

The carbonyl carbon of the aldehyde in 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde is electrophilic and readily undergoes attack by various nucleophiles. youtube.com This class of reactions is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. In a typical mechanism, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. youtube.com

Common nucleophilic addition reactions applicable to this aldehyde include:

Grignard Reactions: Treatment with organomagnesium halides (Grignard reagents) followed by an aqueous workup would convert the aldehyde into a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can transform the aldehyde into an alkene, offering a pathway to extend the carbon chain.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with acid) would yield a cyanohydrin, an important intermediate for the synthesis of alpha-hydroxy acids and amino acids.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol |

| Wittig Reaction | Triphenylphosphonium methylide (Ph₃P=CH₂) | Alkene |

The aldehyde group of this compound can condense with primary amines to form imines, commonly known as Schiff bases. nih.govijacskros.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). ijacskros.com Schiff bases derived from indole-3-carbaldehydes are significant in coordination chemistry and as precursors for various biologically active molecules. nveo.orgresearchgate.netresearchgate.net The reaction is typically catalyzed by acid. nih.gov

Similarly, condensation with other nucleophiles containing an active methylene (B1212753) group, such as malonic acid derivatives (Knoevenagel condensation) or hydrazines, provides pathways to a diverse range of heterocyclic and acyclic derivatives. For instance, four Schiff bases were successfully synthesized from 2-Methyl Indole-3-Carboxaldehyde through condensation with substituted amines. aip.org

Table 2: Condensation Reaction Pathways

| Reactant | Reaction Type | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base Formation | Imine (Schiff Base) |

| Hydrazine (B178648) (H₂N-NH₂) | Condensation | Hydrazone |

The aldehyde group can be selectively reduced to a primary alcohol, (6-fluoro-2-methyl-1H-indol-3-yl)methanol, without affecting the indole ring or the fluorine substituent. This transformation is crucial for accessing a different class of indole derivatives. Common reducing agents for this purpose include:

Sodium Borohydride (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones. It is typically used in alcoholic solvents like ethanol (B145695) or methanol.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that also effectively reduces the aldehyde. However, due to its higher reactivity, it requires anhydrous conditions and careful handling.

The resulting primary alcohol can serve as a substrate for further functionalization, such as etherification or esterification.

The aldehyde group can be oxidized to the corresponding carboxylic acid, 6-fluoro-2-methyl-1H-indole-3-carboxylic acid. This transformation introduces a new functional group with distinct chemical properties. Several oxidizing agents can achieve this, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups. harvard.edu

Common methods for oxidizing aldehydes to carboxylic acids include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used under basic, neutral, or acidic conditions.

Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A powerful oxidant for converting primary alcohols and aldehydes to carboxylic acids.

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror as a positive test.

Swern Oxidation variants: While primarily used for oxidizing alcohols to aldehydes, related DMSO-based methods can be adapted for the aldehyde-to-acid transformation under specific conditions. harvard.edu

The resulting 6-fluoro-1H-indole-3-carboxylic acid is a known compound, highlighting the viability of this oxidative pathway. nih.gov

Reactivity of the Indole Nucleus and Substituents

The indole ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the existing substituents: the electron-donating methyl group at C2, the electron-withdrawing formyl group at C3, and the halogen (fluoro) group at C6.

Electrophilic aromatic substitution introduces a new substituent onto the aromatic ring by replacing a hydrogen atom. masterorganicchemistry.com For this compound, the primary sites for electrophilic attack are the C4, C5, and C7 positions of the benzene (B151609) portion of the indole nucleus. The electron-withdrawing nature of the formyl group at C3 deactivates the pyrrole (B145914) ring towards further electrophilic attack.

Nitration is a classic example of EAS, typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO₂⁺). The directing effects of the existing groups will influence the regioselectivity:

The -CH₃ group at C2 is activating and directs ortho/para, but its influence is primarily on the pyrrole ring.

The -CHO group at C3 is strongly deactivating.

The -F group at C6 is deactivating via induction but ortho/para-directing via resonance. It will direct incoming electrophiles to the C5 and C7 positions.

Considering these effects, nitration would be expected to occur preferentially at the C5 or C7 positions, guided by the fluorine atom. The synthesis of related compounds like 5-fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde demonstrates that nitration of the benzene ring of a substituted indole is a feasible synthetic step. vulcanchem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indole-3-carbaldehyde |

| 2-Methyl Indole-3-Carboxaldehyde |

| 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde |

| 6-fluoro-2-methyl-1H-indol-3-yl)methanol |

| 6-fluoro-2-methyl-1H-indole-3-carboxylic acid |

| 6-Fluoro-1H-indole-3-carboxylic acid |

| Grignard reagents |

| Phosphorus ylide |

| Hydrogen cyanide |

| Alpha-hydroxy acids |

| Amino acids |

| Schiff bases |

| Malonic acid |

| Hydrazines |

| Hydrazone |

| Semicarbazide |

| Semicarbazone |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| Potassium Permanganate |

| Jones Reagent |

| Tollens' Reagent |

| Nitric acid |

| Sulfuric acid |

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

The aldehyde group at the C3 position of the indole ring is a key handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental in building more complex molecular architectures. While specific examples for this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of other indole-3-carbaldehydes. youtube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. wikipedia.org The presence of a halide, such as a bromo or iodo group, on the indole ring would be necessary for reactions like Suzuki, Heck, or Sonogashira coupling. In the case of this compound, the fluorine atom is generally unreactive in these standard cross-coupling reactions. However, derivatization of the indole nitrogen or the introduction of a halide at another position could enable such transformations.

Table 1: Representative Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid | Aryl halide (e.g., bromoindole derivative) | Pd catalyst, base | Biaryl or vinyl-substituted indole |

| Heck Reaction | Alkene | Aryl halide | Pd catalyst, base | Alkenyl-substituted indole |

| Sonogashira Coupling | Terminal alkyne | Aryl halide | Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted indole |

| Buchwald-Hartwig Amination | Amine | Aryl halide | Pd catalyst, base | N-Aryl or N-alkyl substituted indole |

This table represents potential reactions based on general principles of indole chemistry; specific data for this compound may vary.

The aldehyde functionality can also participate in various condensation reactions to form new C-C and C-N bonds. For instance, Knoevenagel condensation with active methylene compounds can yield α,β-unsaturated carbonyl derivatives. Reaction with amines can lead to the formation of imines or Schiff bases, which can be further reduced to secondary amines.

N-Alkylation and N-Derivatization Reactions

The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or acylated. rsc.org N-alkylation is a common strategy to introduce substituents that can modulate the biological activity or physical properties of the indole core. nih.govorganic-chemistry.org

Classical N-alkylation involves the deprotonation of the indole NH with a base, such as sodium hydride, followed by reaction with an alkyl halide. rsc.org Other methods, including reductive amination with aldehydes, offer alternative routes to N-alkylated products. nih.gov N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base. nih.gov

Table 2: Examples of N-Alkylation and N-Derivatization Reactions

| Reaction Type | Reagent | Base/Catalyst | Product Type |

| N-Alkylation | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) | Strong base (e.g., NaH) | 1-Alkyl-6-fluoro-2-methyl-1H-indole-3-carbaldehyde |

| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) | Base (e.g., pyridine, triethylamine) | 1-Acyl-6-fluoro-2-methyl-1H-indole-3-carbaldehyde |

| N-Sulfonylation | Sulfonyl chloride (e.g., tosyl chloride) | Base (e.g., pyridine) | 1-Sulfonyl-6-fluoro-2-methyl-1H-indole-3-carbaldehyde |

| Michael Addition | α,β-Unsaturated carbonyl compound | Base | 1-(β-Carbonyl)alkyl-substituted indole |

This table illustrates common N-derivatization reactions applicable to the indole scaffold.

Transformations of the Fluoro and Methyl Groups

The fluoro and methyl groups on the benzene portion of the indole ring are generally less reactive than the aldehyde and NH functionalities. However, under specific conditions, they can undergo transformations.

The fluorine atom at the 6-position is typically robust and not easily displaced. Nucleophilic aromatic substitution (SNAr) of the fluorine atom would require harsh conditions or the presence of additional strong electron-withdrawing groups on the ring to activate it. nih.govyoutube.comlibretexts.org

The methyl group at the 2-position can be a site for functionalization. For example, it can be oxidized to an aldehyde or a carboxylic acid under strong oxidizing conditions. researchgate.net It can also be a site for radical reactions. The reactivity of the 2-methyl group is a known feature in indole chemistry. researchgate.net

Table 3: Potential Transformations of Fluoro and Methyl Groups

| Group | Reaction Type | Reagents | Potential Product |

| 6-Fluoro | Nucleophilic Aromatic Substitution | Strong nucleophile, harsh conditions | 6-Substituted-2-methyl-1H-indole-3-carbaldehyde |

| 2-Methyl | Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 6-Fluoro-3-formyl-1H-indole-2-carboxylic acid |

| 2-Methyl | Halogenation | Radical initiator, halogen source | 2-(Halomethyl)-6-fluoro-1H-indole-3-carbaldehyde |

This table outlines plausible but less common reactions for these specific groups on the indole ring.

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers an unambiguous assignment of its atomic connectivity and constitution.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. libretexts.orglibretexts.org The expected spectrum for this compound would feature distinct signals for the indole (B1671886) N-H proton, the aromatic protons, the aldehyde proton, and the methyl group protons.

The aldehyde proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.org The indole N-H proton also appears downfield as a broad singlet. The methyl protons (CH₃) at the C-2 position would resonate as a sharp singlet in the upfield region, generally around δ 2.5-2.7 ppm. nih.gov

The aromatic region would show signals for protons at positions 4, 5, and 7. The fluorine atom at C-6 exerts a strong influence on the chemical shifts and coupling patterns of the adjacent protons, H-5 and H-7, through-space and through-bond couplings.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~11.0-12.0 | br s | - |

| H-C=O | ~10.0 | s | - |

| H-4 | ~7.8-8.0 | d | JH4-H5 ≈ 8.5 Hz |

| H-5 | ~7.0-7.2 | dd | JH5-H4 ≈ 8.5 Hz, JH5-F6 ≈ 9.0 Hz |

| H-7 | ~7.3-7.5 | dd | JH7-F6 ≈ 10.0 Hz, JH7-H5 ≈ 2.0 Hz |

| C-CH₃ | ~2.6 | s | - |

| Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary. The signals for aromatic protons are influenced by coupling to the fluorine atom. |

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. In this compound, ten distinct carbon signals are expected. The most downfield signal corresponds to the aldehyde carbonyl carbon (C=O), typically appearing around δ 185 ppm. rsc.org The carbon atom directly bonded to fluorine (C-6) will show a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR spectra of fluorinated compounds. nih.gov The other aromatic carbons will also exhibit smaller C-F couplings.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-2 | ~145 |

| C-3 | ~118 |

| C-3a | ~125 |

| C-4 | ~122 |

| C-5 | ~112 (d, JC-F ≈ 25 Hz) |

| C-6 | ~160 (d, ¹JC-F ≈ 240 Hz) |

| C-7 | ~100 (d, JC-F ≈ 25 Hz) |

| C-7a | ~135 (d, JC-F ≈ 10 Hz) |

| CH₃ | ~14 |

| Note: These are predicted values based on data from analogous compounds like 2-methyl-1H-indole-3-carbaldehyde and other fluoroaromatics. rsc.orgnih.govnih.gov The 'd' indicates a doublet due to C-F coupling. |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. ossila.com For this compound, the ¹⁹F NMR spectrum would show a single signal corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal is sensitive to the local electronic environment. This signal would appear as a doublet of doublets due to coupling with the neighboring protons, H-5 and H-7. This technique is particularly valuable for confirming the position of fluorination and studying protein-ligand interactions when the fluoroindole is used as a label. ossila.com

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C signals by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key correlation would be observed between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to link each proton signal (e.g., H-4, H-5, H-7, and the methyl protons) to its corresponding carbon signal (C-4, C-5, C-7, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations include the aldehyde proton to C-3 and C-3a, and the methyl protons to C-2 and C-3. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. upi.edu

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp band for the aldehyde carbonyl (C=O) stretching is anticipated in the region of 1650-1700 cm⁻¹. A broad absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching of the indole ring. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. vscht.cz The C-F bond will give rise to a strong absorption in the 1250-1000 cm⁻¹ region. researchgate.net

Expected Characteristic Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3450 - 3300 | IR (broad) |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch (CH₃) | 2980 - 2850 | IR, Raman |

| Aldehyde C=O stretch | 1700 - 1650 | IR (strong) |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-F stretch | 1250 - 1000 | IR (strong) |

| Note: These are predicted values based on characteristic functional group frequencies. researchgate.netvscht.czresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₀H₈FNO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass (177.06).

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation. Key fragmentation pathways for indole-3-carbaldehydes include the loss of a hydrogen atom to give a stable [M-H]⁺ ion (m/z 176), which is often the base peak. nih.gov Another common fragmentation is the loss of the formyl radical (•CHO), resulting in an [M-29]⁺ peak (m/z 148). nist.govmassbank.eu Further fragmentation of the indole ring can also occur.

Expected Key Fragments in the Mass Spectrum:

| m/z | Identity |

| 177 | [M]⁺ (Molecular Ion) |

| 176 | [M-H]⁺ |

| 148 | [M-CHO]⁺ |

| 147 | [M-H-CO]⁺ |

| Note: These are predicted fragmentation patterns based on data from analogous compounds. nih.govnist.govmassbank.eu |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of indole and its derivatives are primarily defined by two significant absorption bands, denoted as ¹Lₐ and ¹L♭, which originate from π → π* electronic transitions. The precise spectral positions and intensities of these bands are notably influenced by the nature and location of substituents on the indole ring system.

Although specific, experimentally determined UV-Vis data for this compound are not available in the surveyed literature, an understanding of its electronic transitions can be inferred from the analysis of related substituted indoles. For the unsubstituted indole molecule, the ¹Lₐ and ¹L♭ bands are located in the ultraviolet region of the electromagnetic spectrum. Typically, the ¹L♭ transition is observed at a shorter wavelength and exhibits a higher intensity, whereas the ¹Lₐ transition appears at a longer wavelength and displays greater sensitivity to the polarity of the solvent.

Substituents appended to the indole ring can induce either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption maxima of these bands. It is generally anticipated that electron-withdrawing groups, such as the carbaldehyde moiety at the 3-position, will lead to a red shift of the absorption maxima. A study focusing on 4-substituted indoles demonstrated that electron-withdrawing groups tend to shift the wavelength of maximum absorbance (λₘₐₓ) to longer wavelengths. nih.gov The fluorine atom at the 6-position, also an electron-withdrawing group, is expected to modulate the electronic transitions as well, although its impact may be more subtle in comparison to the formyl group.

A comprehensive spectroscopic investigation of various substituted indoles has shown that the introduction of electrophilic groups onto the benzyl (B1604629) portion of the indole ring can remove the degeneracy of the ¹Lₐ and ¹L♭ transitions, resulting in a more significant energy separation between them. nih.gov For instance, in a non-polar solvent like cyclohexane, 6-hydroxyindole (B149900) displays resolved ¹Lₐ and ¹L♭ transitions, which underscores the profound effect of substitution on the electronic structure. nih.gov

The following table presents UV absorption data for indole and a related derivative to illustrate the general effects of substitution on the absorption maxima.

| Compound Name | Solvent | λₘₐₓ (nm) |

| Indole | Not specified | 270 acs.org |

| Fused BN Indole II | Not specified | 292 acs.org |

| External BN Indole I | Not specified | 282 acs.org |

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray structure of this compound has not been reported within the scope of the reviewed scientific literature. Nevertheless, the solid-state structures of several analogous indole derivatives have been successfully elucidated using X-ray crystallography, offering valuable insights into the anticipated molecular geometry and intermolecular interactions of the target compound.

The crystal structure of a closely related compound, 6-Fluoro-1H-indole-3-carboxylic acid, has been determined to belong to the monoclinic crystal system. nih.gov In this particular structure, the non-hydrogen atoms of the molecule are observed to be nearly coplanar. The molecules are organized into dimeric units via intermolecular O—H···O hydrogen bonds, and these dimers are subsequently interconnected through N—H···O hydrogen bonds and π–π stacking interactions. nih.gov

Another pertinent derivative, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, has been found to crystallize in an orthorhombic space group. The indole ring system within this molecule maintains a nearly planar conformation, and the crystal packing is stabilized by a combination of C—H···Cl, C—H···F, and C—H···π interactions.

Furthermore, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been documented, crystallizing in the orthorhombic space group Pbca. researchgate.net

These examples collectively indicate that indole derivatives, including those bearing a 6-fluoro substituent, generally exhibit planar or near-planar indole ring systems. The presence of both a hydrogen bond donor (the N-H group of the indole ring) and a hydrogen bond acceptor (the carbonyl oxygen of the carbaldehyde group) in this compound strongly suggests the propensity for the formation of hydrogen-bonded networks in the solid state, analogous to the interactions observed in 6-Fluoro-1H-indole-3-carboxylic acid. Additionally, π–π stacking interactions between the aromatic indole rings are a frequently observed and significant feature in the crystal packing of this class of molecules.

The table below provides a summary of the crystallographic data for several related indole derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 6-Fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | Monoclinic | Not specified | 7.0054 nih.gov | 11.699 nih.gov | 9.2947 nih.gov | 104.15 nih.gov |

| 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile | C₁₆H₁₀ClFN₂ | Orthorhombic | Not specified | 7.4581 | 16.8480 | 21.356 | Not applicable |

| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | C₁₇H₁₂FN₃O | Orthorhombic | Pbca researchgate.net | 14.7608 researchgate.net | 7.2802 researchgate.net | 24.4842 researchgate.net | Not applicable |

| 1H-Indole-3-carbaldehyde | C₉H₇NO | Orthorhombic | Pca21 najah.edu | 14.0758 najah.edu | 5.8059 najah.edu | 8.6909 najah.edu | Not applicable |

Computational and Theoretical Chemistry Investigations of 6 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and to describe the distribution of electrons.

For a molecule like 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. These parameters include the bond lengths between adjacent atoms, the bond angles formed by three consecutive atoms, and the dihedral angles that describe the rotation around bonds. For instance, calculations on the related compound 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde have been used to determine the V-shape of the molecule and the dihedral angles between the indole (B1671886) and benzene (B151609) rings. mdpi.com In the absence of experimental X-ray crystallographic data for the title compound, these calculated geometries provide the most reliable representation of its structure.

Table 1: Representative Predicted Molecular Geometry Parameters from DFT Calculations (Note: This table is illustrative and contains hypothetical data based on typical values for similar structures, as specific data for the title compound is not available.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C3-C(aldehyde) | ~1.48 Å |

| Bond Length | C6-F | ~1.36 Å |

| Bond Angle | C2-C3-C(aldehyde) | ~128° |

| Bond Angle | C5-C6-F | ~119° |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After optimizing the molecular geometry, the second derivatives of the energy are calculated to determine the frequencies of the normal modes of vibration.

These calculated frequencies can be correlated with the peaks observed in experimental FT-IR and FT-Raman spectra. matrixscientific.com For this compound, characteristic vibrational modes would include the N-H stretch of the indole ring, the C=O stretch of the aldehyde group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes. mdpi.com A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. mdpi.com The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode.

Table 2: Illustrative Predicted Vibrational Frequencies and Their Assignments (Note: This table is illustrative and contains hypothetical data, as specific data for the title compound is not available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|

| N-H Stretch | ~3450 | Indole N-H stretching |

| C=O Stretch | ~1680 | Aldehyde carbonyl stretching |

| C-F Stretch | ~1250 | Fluoro-benzene stretching |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. uni.lu The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. uni.luresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. From these orbital energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), providing further insights into the molecule's chemical behavior. sigmaaldrich.com

Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This table is illustrative and contains hypothetical data, as specific data for the title compound is not available.)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.2 |

| E(LUMO) | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.2 |

| Electronegativity (χ) | 4.1 |

| Chemical Hardness (η) | 2.1 |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

The distribution of electric charge within a molecule influences its physical properties and how it interacts with other molecules. Natural Bond Orbital (NBO) analysis is a technique used to study the charge distribution and the interactions between orbitals. nih.govnih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. rsc.orgsigmaaldrich.comsigmaaldrich.com

Molecular docking predicts the preferred orientation of the ligand within the active site of the protein and estimates the binding affinity, often represented as a docking score. sigmaaldrich.comsigmaaldrich.com This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. Indole derivatives are known to be scaffolds for various biologically active compounds, and docking studies can elucidate their mechanism of action. nih.gov For instance, derivatives of 2-Methyl Indole-3-carboxaldehyde have been studied as potential enzyme inhibitors through molecular docking. aip.org

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted ligand-protein complex over time. rsc.orgsigmaaldrich.com MD simulations provide a dynamic view of the interactions and can reveal conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study involving indole derivatives, a set of structurally related compounds with known biological activities (e.g., inhibitory concentrations) would be used. For each compound, a variety of molecular descriptors would be calculated, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates a subset of these descriptors with the observed activity. Such models can then be used to predict the activity of new, untested compounds like this compound and to guide the design of more potent analogues.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde Derivatives

Strategic Modulation of the Indole (B1671886) Core for Enhanced Molecular Recognition

The indole core is a versatile platform whose electronic and steric properties can be systematically modified to enhance molecular recognition by biological targets. The indole nitrogen (N-1) is a key site for modulation. For instance, in a series of indole-chalcone derivatives designed to target microtubules in cancer cells, substitution at the N-1 position of the 6-fluoro-2-methyl-indole core was found to be a critical determinant of activity. nih.gov

Studies on other indole-based compounds have shown that N-1 substitution can significantly impact potency. For example, N-methylation of certain indole olefins enhanced anticancer activity by as much as 60-fold compared to the unsubstituted analogs. nih.gov Conversely, in other series, the introduction of a methyl or benzyl (B1604629) group at this position can diminish activity. nih.gov This highlights that the effect of N-1 substitution is highly dependent on the specific scaffold and its biological target. The N-H group can act as a hydrogen bond donor, and its replacement with an alkyl or aryl group alters the molecule's hydrogen bonding capacity, size, and lipophilicity, thereby influencing its fit and interactions within a receptor's binding pocket.

In the context of derivatives from 6-fluoro-2-methyl-1H-indole-3-carbaldehyde, the indole nucleus itself provides a planar, aromatic surface capable of engaging in π-π stacking and hydrophobic interactions with target proteins. nih.gov The inherent properties of the indole ring system, including its electron-rich nature and specific geometry, are foundational to its role in molecular recognition. hmdb.ca

Positional Effects of the Fluoro Substituent on Interaction Profiles

The introduction of a fluorine atom onto the indole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The position of the fluoro substituent is critical, as it dictates its influence on the molecule's electronic distribution and potential to form specific interactions like hydrogen bonds or halogen bonds.

In the case of derivatives from this compound, the fluorine at the C-6 position significantly influences the electronic character of the benzene (B151609) portion of the indole core. This electron-withdrawing group can affect the pKa of the indole N-H, potentially altering its hydrogen-bonding capabilities. SAR studies on a series of related indole-chalcones revealed that the 6-fluoro substitution was a consistent feature among the most potent compounds against oxaliplatin-resistant metastatic colorectal cancer cells. nih.gov

The table below summarizes the cytotoxic activity of selected derivatives, where the 6-fluoro-indole moiety is a common structural feature. The variation in activity is attributed to modifications at other parts of the molecule, while the 6-fluoro group is maintained for its favorable properties.

| Compound | Substitution on Phenyl Ring A | GI₅₀ (μM) against HCT-116/L Cells |

| FC116 | 3,4,5-trimethoxy | 0.007 |

| 5g | 3,4,5-trihydroxy | 0.045 |

| 5h | 4-hydroxy-3,5-dimethoxy | 0.015 |

| 5i | 3-hydroxy-4,5-dimethoxy | 0.021 |

| 5j | 2,4,5-trimethoxy | 0.019 |

| 5k | 2,3,4-trimethoxy | 0.015 |

| Data derived from a study on indole-chalcone derivatives against oxaliplatin-resistant colorectal cancer cells. nih.gov |

Influence of the 2-Methyl Group on Binding Affinity and Selectivity

The C-2 position of the indole ring is another critical site for substitution that can profoundly impact a derivative's biological profile. The presence of a methyl group at the C-2 position, as in this compound, introduces several structural and electronic effects.

Firstly, the methyl group provides steric bulk, which can enforce a specific conformation upon the molecule, potentially leading to higher selectivity for a particular binding site. By occupying a specific hydrophobic pocket in the target protein, the 2-methyl group can enhance binding affinity. Secondly, the electron-donating nature of the methyl group can modulate the electron density of the indole ring, influencing its reactivity and interaction with biological targets.

In the development of microtubule-targeting agents based on the this compound scaffold, the 2-methyl group was a conserved feature in the lead compound, FC116, which demonstrated potent activity. nih.gov This suggests that the 2-methyl group is important for achieving the desired biological effect in this specific series. The combination of the 2-methyl group and the 3-carbaldehyde (or its derivative) creates a specific substitution pattern that dictates the orientation of substituents and their subsequent interactions with the target.

Role of the 3-Carbaldehyde Moiety in Derivative Scaffold Design

The 3-carbaldehyde group is a versatile chemical handle that serves as a cornerstone for building molecular diversity from the indole scaffold. researchgate.net It is not merely a passive part of the structure but an active participant in derivative design, acting as a key electrophilic center for a wide array of chemical transformations.

The aldehyde functionality can be readily converted into various other functional groups, allowing for the exploration of a broad chemical space. Common reactions include:

Condensation reactions: The aldehyde can react with amines to form Schiff bases, with active methylene (B1212753) compounds in Knoevenagel condensations, or with ylides in Wittig reactions. researchgate.netresearchgate.net

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. wikipedia.org

Reduction: Reduction of the aldehyde yields the corresponding alcohol.

In the synthesis of the potent anticancer agent FC116, the 3-carbaldehyde of the parent indole was utilized in a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) to form the core α,β-unsaturated ketone (chalcone) structure. nih.gov This transformation is pivotal, as it links the indole scaffold to another aromatic ring system via a propenone linker, which is essential for the compound's microtubule-destabilizing activity. The reactivity of the 3-carbaldehyde is thus fundamental to creating the final pharmacophore responsible for the biological effect. nih.gov

Analog Design Strategies and Scaffold Hopping Approaches

Analog design for this compound derivatives often involves systematic modifications to explore the SAR. A primary strategy is substituent modification, where different functional groups are introduced onto the aromatic rings to probe for improved activity and properties. For example, in the study of FC116 and its analogs, various methoxy (B1213986), hydroxy, and halogen substituents were placed on the phenyl ring attached to the propenone linker to optimize activity against cancer cells. nih.gov

Analog Design Based on FC116 Scaffold

| Modification Site | Tested Substituents | Impact on Activity |

|---|---|---|

| Phenyl Ring A | Methoxy, Hydroxy, Halogens | Trimethoxy substitution at positions 3, 4, and 5 was found to be optimal for potency. nih.gov |

| Indole N-1 | H, Methyl | The unsubstituted N-H was retained in the most active compounds of this series. nih.gov |

| Propenone Linker | α-methyl | The presence of the methyl group on the linker was a key feature of the lead compound. nih.gov |

Scaffold hopping is a more advanced strategy where the core indole structure is replaced by a different heterocycle that maintains the key pharmacophoric features. While no direct scaffold hopping examples for this compound were found, the principle can be applied by identifying the essential interactions of the indole core (e.g., hydrogen bonding from N-H, hydrophobic surface) and replacing it with another scaffold like benzimidazole, indazole, or other heterocycles that can present these features in a similar spatial arrangement.

Correlation between Structural Features and Mechanistic Modes of Interaction

A clear correlation exists between the structural features of this compound derivatives and their mechanism of action, particularly for the indole-chalcone series targeting microtubules. The lead compound, FC116, induces G2/M phase cell cycle arrest by interacting with microtubules and downregulating cyclin B1 expression. nih.gov

The key structural components contributing to this mechanism are:

The 6-Fluoro-2-methyl-1H-indole Ring (Ring B): This part of the molecule is proposed to interact with the colchicine-binding site on β-tubulin. The specific substitution pattern is crucial for this interaction.

The 3,4,5-Trimethoxyphenyl Ring (Ring A): This ring is a well-known feature of many potent microtubule inhibitors, including colchicine (B1669291) itself. The methoxy groups are critical for binding affinity.

The α,β-Unsaturated Ketone Linker: This linker connects the two ring systems and maintains the appropriate distance and geometry for optimal binding. The α-methyl group on this linker also contributes to the compound's potent activity. nih.gov

Role As a Synthetic Intermediate and Building Block for Advanced Chemical Architectures

Precursor in the Construction of Diverse Heterocyclic Systems

The aldehyde functionality at the C3 position of the indole (B1671886) ring is a key handle for a multitude of condensation and cyclization reactions, making 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde a potent precursor for a wide array of heterocyclic systems. ekb.eg The carbonyl group readily reacts with various dinucleophiles, leading to the formation of new fused or appended rings. researchgate.net

Key Reactions and Resulting Heterocycles:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide) would yield electron-deficient alkenes. These intermediates are primed for subsequent cyclization reactions to form pyridines, pyrimidines, and other fused systems. For instance, condensation with a cyanoacetamide derivative could lead to the formation of a pyridone ring fused to the indole core. scirp.org

Reaction with Hydrazine (B178648) Derivatives: Condensation with hydrazine and its derivatives (e.g., phenylhydrazine, acid hydrazides) affords the corresponding hydrazones. scirp.org These can be further cyclized to generate pyrazole (B372694) or pyridazinone rings.

Synthesis of Thiazoles and Oxazoles: Reaction with reagents like thiourea (B124793) or phenacyl bromide can lead to the formation of thiazole (B1198619) rings. scirp.org Similarly, oxazole (B20620) systems can be accessed through appropriate reaction partners.

Pictet-Spengler Reaction: While typically involving tryptamines, analogs of this reaction using the aldehyde functionality can lead to the formation of β-carboline-like structures, which are prevalent in natural products.

The fluorine atom at the C6 position, being electron-withdrawing, can influence the reactivity of the indole nucleus and the aldehyde group. This can be advantageous in certain reactions by enhancing the electrophilicity of the carbonyl carbon. The electron-donating methyl group at the C2 position, conversely, increases the nucleophilicity of the indole ring, potentially facilitating reactions at other positions under specific conditions.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocyclic System | Reaction Type |

|---|---|---|

| Malononitrile | Pyridone derivative | Knoevenagel Condensation / Cyclization |

| Hydrazine Hydrate | Pyrazole derivative | Condensation / Cyclization |

| Thiosemicarbazide | Thiadiazine derivative | Condensation / Cyclization |

Participation in Complex Chemical Transformations and Cascade Reactions

The inherent reactivity of both the aldehyde group and the indole nucleus allows this compound to participate in elegant and efficient cascade reactions. mdpi.com These reactions, where multiple bonds are formed in a single operation, are highly sought after in modern organic synthesis for their atom and step economy. nih.gov

An effective strategy to synthesize functionally diverse indoles involves iridium(III)-catalyzed C-H activation, which can lead to a cascade of reactions. nih.gov For example, a cascade reaction could be initiated by the reaction of the aldehyde. A plausible sequence could involve an initial condensation, followed by an intramolecular cyclization that engages the indole ring. The presence of the fluoro and methyl groups can influence the regioselectivity of such cyclizations.

Multicomponent reactions (MCRs) are a powerful class of cascade reactions where three or more reactants combine in a single pot to form a complex product. Indole-3-carbaldehydes are excellent substrates for MCRs. rsc.org For instance, a three-component reaction of this compound, an amine, and an isocyanide (Ugi-type reaction) or a β-ketoester (Hantzsch-type reaction) could generate highly substituted and complex heterocyclic scaffolds.

Utility in Scaffold Diversification and Library Synthesis for Chemical Biology

The robust and versatile reactivity of this compound makes it an ideal starting material for the synthesis of compound libraries for chemical biology and drug discovery. researchgate.net The indole scaffold is a privileged structure in medicinal chemistry, and the ability to easily modify the C3-substituent allows for the generation of a vast number of analogs.

By employing combinatorial chemistry principles, one could react this compound with a diverse set of building blocks in a parallel fashion. For example, a library of chalcone-like molecules could be synthesized by reacting it with a variety of substituted acetophenones. Each of these products could then be further diversified by reaction with hydrazine to form pyrazolines, thus rapidly generating a library of structurally diverse compounds.

The fluorine atom is a particularly valuable feature in this context. Its introduction into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. Therefore, libraries based on this fluorinated indole scaffold are of high interest for screening against various biological targets.

Table 2: Representative Reactions for Library Synthesis

| Reaction Type | Reagent Class | Resulting Scaffold |

|---|---|---|

| Reductive Amination | Primary & Secondary Amines | 3-(Aminomethyl)indoles |

| Wittig Reaction | Phosphonium Ylides | 3-Vinylindoles |

| Henry Reaction | Nitroalkanes | 3-(Nitrovinyl)indoles |

Contribution to the Synthesis of Natural Product Analogs

Indole-3-carbaldehyde and its derivatives are key intermediates in the synthesis of numerous natural products and their analogs. ekb.eg Many biologically active alkaloids, such as those from the aplysinopsin or camalexin (B168466) families, contain the indole-3-yl-methine motif. researchgate.net this compound serves as a valuable starting point for creating analogs of these natural products.

The synthesis of such analogs is driven by the need to improve the parent compound's activity, selectivity, or pharmacokinetic properties. By incorporating the 6-fluoro-2-methylindole core, medicinal chemists can explore new regions of chemical space and potentially develop novel therapeutic agents. For example, the synthesis of a fluorinated analog of a natural product could be achieved by employing this aldehyde in a synthetic route that mirrors the biosynthesis or a known total synthesis of the natural product. A patent for the synthesis of various substituted indole-3-carbaldehyde compounds, including those with fluoro-substituents, highlights their importance as synthetic intermediates. google.com

Biosynthetic Contexts and Chemical Ecology of Indole 3 Carbaldehyde Derivatives

Endogenous Biosynthetic Pathways of Indole-3-Carbaldehyde in Biological Systems (e.g., Plants)

Indole-3-carbaldehyde (I3A) is recognized as a naturally occurring metabolite derived from the essential amino acid L-tryptophan. nih.govwikipedia.org In biological systems, particularly in plants and certain bacteria, its formation is part of a complex network of metabolic pathways. nih.govwikipedia.org

In plants like Arabidopsis thaliana (thale cress), I3A is synthesized as part of the plant's defense mechanism against pathogens. nih.govnih.gov The primary pathway begins with tryptophan and proceeds through key intermediates such as indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.net A specific enzyme, the cytochrome P450 CYP71B6, has been shown to efficiently convert IAN into I3A. nih.govnih.gov This pathway is induced in response to stress, such as exposure to pathogens or treatment with silver nitrate, leading to the accumulation of I3A and its derivatives as part of the plant's chemical defense arsenal. nih.govnih.gov

The biosynthesis of indole-3-carbaldehyde and related compounds is intricately linked to the production of other important indolic molecules, including the major plant hormone indole-3-acetic acid (IAA) and the phytoalexin camalexin (B168466). nih.gov While several tryptophan-dependent pathways for IAA biosynthesis exist in both plants and microorganisms, the pathway leading to I3A represents a distinct branch primarily associated with defense rather than growth regulation. nih.govnih.gov

Table 1: Key Intermediates and Enzymes in Plant I3A Biosynthesis

| Compound/Enzyme | Role in Pathway | Reference |

|---|---|---|

| L-Tryptophan | Primary precursor for all indole (B1671886) alkaloids and derivatives. | youtube.com |

| Indole-3-acetaldoxime (IAOx) | An early intermediate synthesized from tryptophan. | nih.gov |

| Indole-3-acetonitrile (IAN) | A key intermediate that is a direct precursor to I3A. | nih.govresearchgate.net |

| Cytochrome P450 CYP71B6 | Enzyme that converts IAN to I3A. | nih.govnih.gov |

| Arabidopsis Aldehyde Oxidase 1 (AAO1) | Enzyme involved in the subsequent oxidation of I3A to indole-3-carboxylic acid. | nih.govoup.com |

In the human gut, certain bacteria, especially from the Lactobacillus genus, can also metabolize dietary tryptophan to produce indole-3-carbaldehyde. wikipedia.org This microbial production of I3A is significant as it can interact with the host's immune system. wikipedia.org

Enzymatic Transformations and Metabolic Fates of Indole Carbaldehydes

Once formed, indole-3-carbaldehyde (I3A) is subject to further enzymatic transformations, leading to a variety of other indolic compounds. A primary metabolic fate for I3A in plants is its oxidation into indole-3-carboxylic acid (ICOOH). nih.govoup.com This reaction is catalyzed by aldehyde oxidases, such as the ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.govnih.gov The resulting ICOOH can then be further modified, for instance by hydroxylation and conjugation with glucose, to form derivatives like 6-hydroxyindole-3-carboxylic acid glucoside. nih.gov

These transformations are part of a detoxification or metabolic signaling process within the plant. The conversion of the aldehyde to a carboxylic acid changes its chemical properties and biological activity. nih.gov In some cases, the resulting indole-3-carboxylic acid can be esterified to the plant cell wall, suggesting a role in reinforcing physical barriers against pathogens. nih.gov

In humans, I3A produced by gut microbiota acts as a signaling molecule. It is an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells. wikipedia.org This interaction stimulates the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in maintaining mucosal barrier integrity and regulating immune responses in the gut. wikipedia.org The metabolism of I3A in this context is part of a complex interplay between the gut microbiome and host immunity. nih.gov

Table 2: Metabolic Fates of Indole-3-Carbaldehyde

| Transformation Product | Enzyme/Process | Biological Context | Reference |

|---|---|---|---|

| Indole-3-carboxylic acid (ICOOH) | Aldehyde Oxidase (e.g., AAO1) | Plant defense metabolism | nih.govnih.govoup.com |

| Hydroxylated and glucosylated derivatives | Further enzymatic modification | Plant defense and detoxification | nih.gov |

| Aryl Hydrocarbon Receptor (AhR) Agonist | Receptor binding | Human gut immune signaling | wikipedia.org |

Origin and Distribution of Indole Scaffolds in Nature

The indole scaffold, the core structure of 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde, is one of the most widespread and important heterocyclic structures in nature. nih.govnih.gov Its origin is fundamentally tied to the amino acid tryptophan, which serves as the biogenetic precursor for a vast and diverse class of natural products known as indole alkaloids. youtube.comnih.gov

Indole alkaloids are found across numerous domains of life, including plants, fungi, bacteria, and marine organisms. nih.govnih.govnih.gov In the plant kingdom, families such as Apocynaceae (dogbane family), Rubiaceae (coffee family), and Loganiaceae are particularly rich sources of these compounds. youtube.comnih.gov Famous examples include the anti-cancer agents vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, and the antihypertensive drug reserpine (B192253) from Rauvolfia serpentina. youtube.com

Fungi are also prolific producers of complex indole alkaloids, which are often synthesized by large, multimodular enzymes called nonribosomal peptide synthetases (NRPSs). nih.gov Marine organisms, such as bryozoans, have been found to produce simpler, often halogenated, indole derivatives like 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde. nih.gov

The ubiquity and structural diversity of the indole scaffold underscore its evolutionary significance as a "privileged structure". nih.gov This means its chemical properties are well-suited for interacting with a wide range of biological targets, explaining its presence in everything from plant hormones and defense compounds to neurotransmitters (e.g., serotonin) and complex alkaloids with potent pharmacological activities. nih.govresearchgate.net

Future Research Trajectories in 6 Fluoro 2 Methyl 1h Indole 3 Carbaldehyde Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

The future of synthesizing 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde will heavily lean towards green and sustainable chemistry. tandfonline.comresearchgate.net Traditional methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, often require harsh conditions and generate significant waste. rsc.org Future methodologies will aim to overcome these drawbacks.

Key areas of innovation will include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has already shown promise for the synthesis of various indole derivatives, offering benefits like rapid reaction times, improved yields, and the use of environmentally benign solvents. tandfonline.comtandfonline.com Future research will likely adapt MAOS for the efficient, multi-step synthesis of this compound, potentially reducing energy consumption and by-product formation.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org Developing a novel MCR pathway could provide a highly atom-economical and streamlined route to this specific indole, bypassing traditional, often hazardous, multi-step procedures. researchgate.net

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. nih.gov Its application could lead to a more consistent and high-purity production of this compound, which is crucial for pharmaceutical applications.

Novel Catalysis: The exploration of new catalytic systems, including nanocatalysts, solid acids, and organocatalysts, will be crucial. researchgate.netacs.orgrsc.org These catalysts can offer higher selectivity, operate under milder conditions, and are often recyclable, aligning with the principles of green chemistry. unica.it For instance, developing a catalyst for the direct C-H functionalization and formylation of a pre-existing 6-fluoro-2-methylindole core would be a significant step forward.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. tandfonline.com | Optimization of solvent and catalyst systems under microwave irradiation. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. rsc.org | Designing a one-pot reaction sequence from simple precursors. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. nih.gov | Developing a continuous manufacturing process for consistent quality. |

| Advanced Catalysis | Milder reaction conditions, higher regioselectivity, catalyst recyclability. acs.orgunica.it | Discovery of novel catalysts for direct C-H formylation. |

Advanced Studies on Reaction Mechanisms and Stereoselective Synthesis

A deeper understanding of the reaction mechanisms involving this compound is fundamental to unlocking its full potential. The aldehyde group is a versatile handle for a multitude of subsequent transformations, including condensations, oxidations, and reductions. researchgate.netekb.eg

Future research will likely concentrate on:

Mechanistic Elucidation: Detailed kinetic and computational studies will be employed to understand the pathways of reactions starting from the aldehyde. For example, investigating the mechanism of Knoevenagel or Wittig-type reactions will allow for precise control over the synthesis of more complex derivatives. Understanding how the fluorine and methyl substituents influence the reactivity of the aldehyde and the indole ring is a key objective. rsc.org

Stereoselective Synthesis: While the parent molecule is achiral, many of its most valuable derivatives will be chiral. The aldehyde group is a prime site for introducing stereocenters. Future work will focus on developing highly stereoselective additions to the carbonyl group. This includes the use of chiral catalysts or auxiliaries to control the formation of specific enantiomers or diastereomers, which is critical for creating biologically active molecules. acs.orgacs.org Research into N-heterocyclic carbene (NHC) catalysis, which has shown promise in the stereoselective dearomatization of other indoles, could be a particularly fruitful avenue. acs.org

High-Throughput Screening and Automated Synthesis Integration

To accelerate the discovery of new applications, particularly in drug development, modern automation and screening techniques will be indispensable. The indole scaffold is a "privileged structure" in medicinal chemistry, and this compound is an ideal starting point for creating large chemical libraries. nih.govnih.gov

Key future directions include:

Library Synthesis: Automated synthesis platforms can use this compound as a core building block to rapidly generate thousands of derivatives. nih.govresearchgate.netresearchgate.net By reacting the aldehyde with a diverse set of amines, active methylene (B1212753) compounds, or other reagents in a parallel or automated fashion, vast libraries can be created for biological screening. rug.nlsigmaaldrich.com

High-Throughput Screening (HTS): These newly synthesized libraries will be subjected to HTS campaigns to identify "hit" compounds for various biological targets, such as enzymes or receptors implicated in diseases. drugtargetreview.com HTS allows for the rapid testing of thousands of compounds, significantly speeding up the initial phase of drug discovery. nih.govdrugtargetreview.com The integration of synthesis and screening in a closed-loop, automated system represents a major goal. nih.gov

Expansion of Computational Modeling for Predictive Chemical Design

Computational chemistry and in silico methods are becoming increasingly powerful tools for predicting molecular properties and guiding experimental work. mdpi.com For this compound, these approaches can save significant time and resources.

Future research will leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) will be used to model the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. This can help predict the most likely sites for reaction, understand reaction mechanisms, and explain the influence of the fluoro and methyl substituents on the indole's properties.

Molecular Docking and Dynamics: In the context of drug design, computational docking can predict how derivatives of this compound might bind to specific protein targets. nih.gov Molecular dynamics simulations can then assess the stability of these interactions over time. This predictive power allows chemists to prioritize the synthesis of compounds with the highest likelihood of biological activity. nih.gov

Machine Learning and AI: As more data is generated on the synthesis and properties of indole derivatives, machine learning models can be trained to predict reaction outcomes, optimize reaction conditions, and even design novel structures with desired properties. rsc.org This data-driven approach will accelerate the design-synthesize-test cycle, leading to faster discovery of new functional molecules derived from this compound.

| Computational Method | Application to this compound | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reactivity, predicting spectroscopic data, mechanistic studies. | Rational guidance for synthetic planning and structural analysis. |

| Molecular Docking | Predicting binding modes of derivatives to biological targets. nih.gov | Prioritization of synthetic targets for drug discovery. |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. nih.gov | Validation of docking results and understanding binding kinetics. |

| Machine Learning (ML) | Predicting reaction yields, designing novel structures. rsc.org | Accelerated optimization and discovery of new compounds. |

Q & A

Basic Research Question

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorine-induced deshielding at C6, aldehyde proton at ~9.8 ppm) .

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (SHELX software is widely used for refinement) .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

What strategies are effective in achieving regioselective fluorination at the 6-position of the indole ring?

Advanced Research Question

Regioselectivity challenges arise due to competing reactions at C5 and C6. Key strategies include:

- Directing Groups : Temporarily installing protecting groups (e.g., Boc at N1) to steer fluorination to C6 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination efficiency .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Contradictions in reported yields (e.g., 60–85%) may stem from solvent purity or trace metal impurities in reagents .

How does the methyl group at the 2-position influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The 2-methyl group sterically hinders electrophilic attack but stabilizes intermediates in Suzuki-Miyaura couplings:

- Steric Effects : Reduces reactivity at C2, directing substitutions to C5 or C7 .

- Electronic Effects : Methyl’s electron-donating nature increases electron density at C3, enhancing aldehyde group nucleophilicity .

Methodological Note: Use bulky ligands (e.g., SPhos) with Pd catalysts to mitigate undesired side reactions .

What computational tools are recommended for predicting the compound’s biological activity?

Advanced Research Question

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes) .

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with antimicrobial activity .

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic pathways using existing reaction databases .

How can contradictory data on the aldehyde group’s stability under basic conditions be resolved?

Advanced Research Question

Discrepancies in stability studies (e.g., decomposition at pH >10) may arise from:

- Solvent Choice : Aqueous vs. anhydrous conditions alter hydrolysis rates. Use non-polar solvents (toluene) to stabilize the aldehyde .

- Temperature Control : Lower reaction temperatures (<40°C) reduce Cannizzaro reaction side products .

Validation: Monitor reactions in real-time via in-situ IR spectroscopy (C=O stretch at ~1700 cm) .

What are the key differences in reactivity between 6-fluoro and 6-halo (Cl, Br, I) indole derivatives?

Basic Research Question

- Electrophilicity : Fluorine’s high electronegativity reduces nucleophilic substitution rates compared to heavier halogens .

- Bond Strength : C-F bonds are stronger than C-I, making fluorine less labile in cross-coupling reactions .

- Applications : 6-Iodo derivatives are preferred for Sonogashira couplings, while 6-fluoro analogs excel in hydrogen-bonding interactions with biological targets .

What methodologies optimize the compound’s use as a building block in multicomponent reactions?

Advanced Research Question

- Ugi Reaction : Combine with amines, isocyanides, and carboxylic acids to generate indole-peptoid hybrids .

- Aldol Condensation : React with ketones (e.g., acetone) under acidic catalysis to form α,β-unsaturated aldehydes .

Critical Parameter: Maintain anhydrous conditions to prevent aldehyde oxidation to carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.